Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
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Description
Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.373. The purity is usually 95%.
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Mechanism of Action
Target of Action
Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a pivotal compound within the biomedical industry and assumes a paramount position in drug development for diverse ailments . .
Mode of Action
It is renowned for its pharmacological attributes and finds application in synthesizing medications tailored for precise afflictions .
Biochemical Pathways
It is known to be used in the mitigation of inflammation, management of pain, and combating of neurological maladies .
Result of Action
Its multifarious uses encompass the mitigation of inflammation, management of pain, and combatting of neurological maladies .
Biological Activity
Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Structural Characteristics
This compound features a tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine ring , and a carboxylic acid functional group . The presence of the methoxy group on the phenyl ring is particularly significant as it can influence the compound's electronic properties and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the Boc group for protection during subsequent reactions.
- Attachment of the 3-methoxyphenyl group to yield the final product.
This synthetic pathway allows for modifications that can enhance biological activity or selectivity towards specific targets.
Pharmacological Properties
Research indicates that pyrrolidine derivatives, including this compound, exhibit various pharmacological activities:
- Anticancer Activity : Some studies suggest that related compounds show cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and modulation of signaling pathways associated with tumor growth .
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders .
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Binding : It may act as a ligand for various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, which is crucial for its therapeutic potential .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trans-1-Boc-4-(4-fluorophenyl)-pyrrolidine-3-carboxylic acid | C15H20N2O3 | Contains fluorine substituent |
Trans-1-Boc-4-(4-methoxyphenyl)-pyrrolidine-3-carboxylic acid | C15H20N2O3 | Methoxy group introduces different electronic properties |
Trans-1-Boc-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acid | C15H20ClN2O3 | Chlorine substituent affects reactivity |
This table highlights how variations in substituents can significantly influence the biological activity and reactivity of pyrrolidine derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrrolidine derivatives:
- Cytotoxicity Studies : In vitro assays demonstrated that related pyrrolidine compounds exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications can enhance potency .
- Neurotransmitter Interaction Studies : Research has shown that certain derivatives can modulate neurotransmitter receptor activity, which is critical for developing treatments for psychiatric disorders .
Properties
IUPAC Name |
(3R,4S)-4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-6-5-7-12(8-11)22-4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSPNQKPXWOGLL-KGLIPLIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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